molecular formula C10H15N3 B12981120 1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclobutan-1-amine

1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclobutan-1-amine

Cat. No.: B12981120
M. Wt: 177.25 g/mol
InChI Key: WGZITLLQOBGFBU-UHFFFAOYSA-N
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Description

1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclobutan-1-amine is a heterocyclic compound that features a unique structure combining a cyclobutane ring with a pyrrolo[1,2-b]pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclobutan-1-amine typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclobutan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like MnO2 under reflux conditions.

    Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the cyclobutane ring or the pyrrolo[1,2-b]pyrazole core are replaced by other groups.

Common Reagents and Conditions

    Oxidation: MnO2 in chloroform under reflux.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles under appropriate conditions, such as basic or acidic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbaldehyde derivatives, while substitution reactions can introduce a wide range of functional groups.

Mechanism of Action

The mechanism of action of 1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclobutan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclobutan-1-amine is unique due to the presence of the cyclobutane ring, which imparts distinct chemical and physical properties compared to other similar compounds

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclobutan-1-amine

InChI

InChI=1S/C10H15N3/c11-10(4-2-5-10)9-7-8-3-1-6-13(8)12-9/h7H,1-6,11H2

InChI Key

WGZITLLQOBGFBU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=NN2C1)C3(CCC3)N

Origin of Product

United States

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